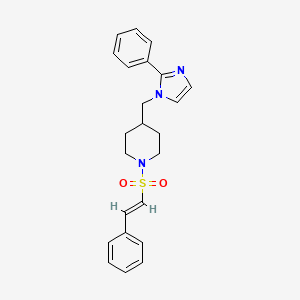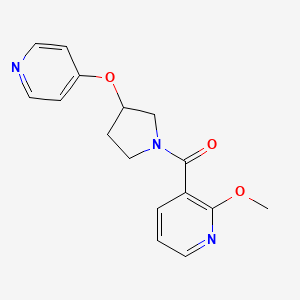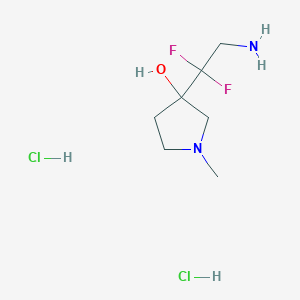
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-chloro-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-chloro-2-methoxybenzamide is a useful research compound. Its molecular formula is C24H21ClN2O3 and its molecular weight is 420.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalytic Applications
The compound has been explored for its catalytic properties, especially in the context of Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides. This process is characterized by its mildness, practicality, selectivity, and high yields, where the N-O bond acts as an internal oxidant. The versatility of this method is evident as simply changing the substituent of the directing/oxidizing group results in the selective formation of valuable tetrahydroisoquinolinone products (Rakshit et al., 2011).
Receptor Probe Development
In the field of receptor studies, derivatives of the compound have been utilized to develop novel sigma-2 receptor probes. These probes, like [3H]N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide, have shown high affinity for sigma-2 receptors in vitro, providing valuable tools for studying receptor interactions (Xu et al., 2005).
Synthetic Methodology
The compound and its derivatives serve as key intermediates in various synthetic methodologies. For example, acylation of 2-amino-N-methyl-thiobenzamide with substituted benzoyl chlorides followed by sodium methoxide-catalyzed ring closure yields 3-methyl-2-phenylquinazoline-4-thiones, showcasing the compound's utility in heterocyclic chemistry (Hanusek et al., 2006).
Anticancer Agent Development
The compound's structural motif is frequently found in molecules with significant biological activity, including potential anticancer agents. Synthesis of substituted 1,2,3,4-tetrahydroisoquinolines, maintaining the compound's core structure with modifications, has led to analogs with potent cytotoxicity against various cancer cell lines, highlighting its relevance in drug discovery (Redda et al., 2010).
Propiedades
IUPAC Name |
N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-5-chloro-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O3/c1-30-22-10-8-19(25)14-21(22)23(28)26-20-9-7-16-11-12-27(15-18(16)13-20)24(29)17-5-3-2-4-6-17/h2-10,13-14H,11-12,15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QANNUBMZJYLMDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Hexahydro-7,8a-methanopyrrolo[2,1-c][1,4]oxazin-3-yl)methanol](/img/structure/B2991494.png)

![3-Chloro-8-methylimidazo[1,2-a]pyridine](/img/structure/B2991498.png)
![5-[1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2991500.png)
![2-[4-(4-Isopropyl-benzenesulfonyl)-phenyl]-5-methyl-2H-pyrazol-3-ylamine](/img/structure/B2991501.png)


![N-(benzo[d][1,3]dioxol-5-yl)-3-(pyrrolidin-1-yl)propanamide oxalate](/img/structure/B2991508.png)
![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2991509.png)




![Tert-butyl N-[(2-piperidin-4-ylphenyl)methyl]carbamate;hydrochloride](/img/structure/B2991516.png)
